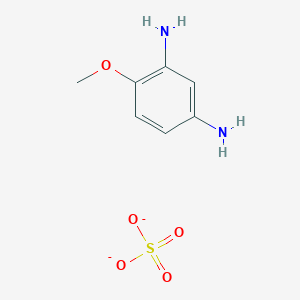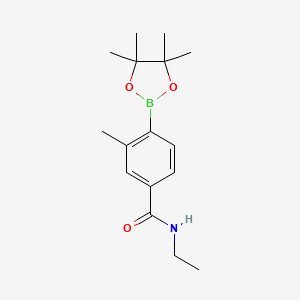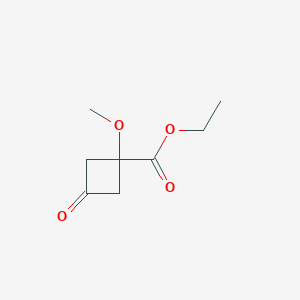![molecular formula C9H7ClN2O2 B11758911 7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11758911.png)
7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 7th position and a methyl group at the 4th position. It is a white to off-white solid and is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the alkylation of pyrazolo[1,5-a]pyridine followed by carboxylation. One common method includes the reaction of pyrazolo[1,5-a]pyridine with methyl iodide in the presence of a base to introduce the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid: Lacks the chlorine atom at the 7th position.
Pyrazolo[1,5-a]pyrimidines: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazoloquinolines: Contains a quinoline ring fused to the pyrazole ring.
Uniqueness: 7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-2-3-7(10)12-8(5)6(4-11-12)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
YQMVHPKWVOAYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N2C1=C(C=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758862.png)
![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758901.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11758902.png)


